molecular formula C14H22N2 B8811433 1-Benzyl-4,4-dimethylpiperidin-3-amine

1-Benzyl-4,4-dimethylpiperidin-3-amine

Cat. No.: B8811433
M. Wt: 218.34 g/mol
InChI Key: PJHDTNJPMKQDGF-UHFFFAOYSA-N
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Description

1-Benzyl-4,4-dimethylpiperidin-3-amine is a piperidine derivative characterized by a benzyl group at the 1-position, two methyl groups at the 4-position of the piperidine ring, and an amine moiety at the 3-position. Its synthesis typically involves reductive amination or alkylation strategies, as seen in related piperidine derivatives . The dihydrochloride salt form (CAS 1363404-70-9) is commercially available with high purity (97%), suggesting its utility in pharmaceutical research .

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-benzyl-4,4-dimethylpiperidin-3-amine

InChI

InChI=1S/C14H22N2/c1-14(2)8-9-16(11-13(14)15)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3

InChI Key

PJHDTNJPMKQDGF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1N)CC2=CC=CC=C2)C

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Tofacitinib Synthesis
1-Benzyl-4,4-dimethylpiperidin-3-amine serves as a crucial intermediate in synthesizing tofacitinib, a Janus kinase inhibitor used for treating autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The compound undergoes several synthetic transformations, including oxidation and chiral resolution, to produce the active pharmaceutical ingredient (API) .

Mechanism of Action
Tofacitinib operates by inhibiting the Janus kinase (JAK) pathways involved in the immune response. By blocking these pathways, it reduces inflammation and alters immune function, making it effective in managing autoimmune conditions .

Synthetic Applications

Intermediate in Organic Synthesis
The compound is utilized as an intermediate in the synthesis of various complex organic molecules. Its unique structure allows for modifications that can lead to new therapeutic agents targeting inflammatory diseases. The synthesis often involves multiple steps including oxidation, reduction, and substitution reactions to yield desired derivatives .

Chiral Resolution Techniques
Methods for resolving racemic mixtures of this compound into its enantiomers are critical for enhancing the efficacy and safety profiles of resulting pharmaceuticals. Techniques such as di-p-toluoyl-L-tartaric acid resolution are commonly employed .

Research Applications

Biological Studies
In biological research, this compound is used to study enzyme interactions and receptor binding mechanisms. Its role as a precursor allows researchers to explore various biological pathways and their implications in disease processes .

Chemical Research
The compound's reactivity makes it valuable in chemical research aimed at developing new synthetic methodologies or exploring reaction mechanisms involving piperidine derivatives .

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is utilized in producing fine chemicals and as a catalyst in specific reactions. Its properties facilitate the synthesis of other commercially important compounds .

Environmental Considerations
Recent advancements focus on improving synthetic routes to minimize environmental impact. Alternative methods that reduce toxic byproducts during the synthesis of this compound are being developed to enhance sustainability in pharmaceutical manufacturing .

Case Studies

Study Title Focus Findings
Synthesis of TofacitinibPharmaceutical ChemistryDemonstrated efficient conversion of this compound into tofacitinib with high yields using optimized reaction conditions .
Chiral Resolution TechniquesOrganic ChemistryEvaluated various resolving agents for effective separation of enantiomers; found di-p-toluoyl-L-tartaric acid most effective .
Environmental Impact StudyIndustrial ChemistryAnalyzed different synthetic pathways for this compound; proposed greener alternatives that reduce hazardous waste .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three key analogues:

1-Benzyl-4-methylpiperidin-3-amine Structure: Single methyl group at the 4-position. Synthesis: Prepared via reductive amination of 1-benzyl-4-methylpiperidin-3-one using methanolic methylamine and titanium(IV) isopropoxide .

1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride

  • Structure : Methyl groups at positions 4 and 5.
  • Properties : Molecular formula C₁₄H₂₄Cl₂N₂; 97% purity. The dihydrochloride salt form improves solubility for pharmacological applications .

1-Benzyl-3,3-dimethyltetralin (Non-piperidine analogue) Structure: Tetralin backbone with dimethyl substitution. Reactivity: Demonstrates reluctance in hydride abstraction reactions, highlighting how ring structure (tetralin vs. piperidine) influences chemical behavior .

Physicochemical Properties

  • Dihydrochloride salt form enhances aqueous solubility, critical for in vitro assays .
  • 1-Benzyl-4-methylpiperidin-3-amine : Lower molecular weight (C₁₄H₂₂N₂ vs. C₁₅H₂₄N₂ for the target compound) may improve bioavailability.

Preparation Methods

Chiral Resolution via Salt Formation

A cornerstone of piperidine derivative synthesis involves resolving racemic mixtures into enantiomerically pure forms. For 1-benzyl-4,4-dimethylpiperidin-3-amine , a hypothetical pathway adapted from patent EP3927689A1 would begin with a racemic carbamate precursor, such as methyl (1-benzyl-4,4-dimethylpiperidin-3-yl)carbamate . Key steps include:

  • Salt Formation with Chiral Acids :
    Reacting the racemic carbamate with a chiral resolving agent like dibenzoyl-L-tartaric acid (L-DTTA) forms diastereomeric salts. For example, the (3R,4R) -enantiomer of a related compound preferentially crystallizes as an isopropanol solvate, achieving 99.8% chiral purity after recrystallization.

    Racemic carbamate+L-DTTADiastereomeric salt (isopropanol solvate)\text{Racemic carbamate} + \text{L-DTTA} \rightarrow \text{Diastereomeric salt (isopropanol solvate)}
  • Solvent Optimization :
    Isopropanol is critical for solvate formation, as demonstrated by PXRD data confirming unique crystalline patterns that enhance enantiomeric separation.

Reduction of Carbamate to Amine

The resolved carbamate undergoes reduction to yield the target amine. Patent WO2020204647A1 details the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for this step:

Methyl ((3R,4R)-1-benzyl-4,4-dimethylpiperidin-3-yl)carbamateLiAlH4(3R,4R)-1-benzyl-4,4-dimethylpiperidin-3-amine\text{Methyl ((3R,4R)-1-benzyl-4,4-dimethylpiperidin-3-yl)carbamate} \xrightarrow{\text{LiAlH4}} \text{(3R,4R)-1-benzyl-4,4-dimethylpiperidin-3-amine}

Key Parameters :

  • Temperature: −10°C to 25°C

  • Solvent: Tetrahydrofuran (THF) or diethyl ether

  • Yield: 85–92% (reported for analogous compounds).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial workflows prioritize efficiency and scalability. A continuous flow system could integrate:

  • In-line Analytics : Real-time HPLC monitoring ensures enantiomeric excess (ee) ≥99%.

  • Green Chemistry Principles : Solvent recovery systems minimize waste, with isopropanol recycled at >95% efficiency.

Salt Formation for Stability

To enhance storage stability, the free amine is converted to a salt. While the acetate salt is preferred for related compounds (e.g., (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate ), hydrochloride or phosphate salts may be explored for This compound :

\text{Amine} + \text{Acetic acid} \rightarrow \text{Acetate salt (crystalline, stable at 25°C/60% RH for 24 months)}

Analytical and Quality Control Methods

Chiral Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

  • Column : Chiralpak IA (cellulose tris-3,5-dimethylphenylcarbamate)

  • Mobile Phase : Hexane:isopropanol (80:20) + 0.1% diethylamine

  • Retention Time : 12.3 min for (3R,4R)-enantiomer vs. 14.7 min for (3S,4S).

Structural Confirmation

Powder X-ray Diffraction (PXRD) :
Unique diffraction peaks at 2θ = 8.5°, 12.7°, and 17.3° confirm crystalline solvate formation.

Comparative Data for Piperidine Derivatives

ParameterThis compound (Hypothetical)(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Molecular Formula C₁₄H₂₂N₂C₁₅H₂₄N₂
Chiral Purity ≥99% ee99.8% ee
Preferred Salt HydrochlorideAcetate
Storage Stability 24 months (25°C/60% RH)24 months (25°C/60% RH)

Q & A

Q. What are the optimized synthetic routes for 1-Benzyl-4,4-dimethylpiperidin-3-amine in pharmaceutical intermediate synthesis?

Methodological Answer: The synthesis of this compound as a precursor for Janus kinase 3 (JAK3) inhibitors involves sequential nucleophilic substitution and catalytic transfer hydrogenation. Key steps include:

  • Nucleophilic substitution : Reacting 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride to form intermediates .
  • Catalytic hydrogenation : Using palladium-based catalysts under mild conditions to reduce intermediates while preserving stereochemical integrity .
  • Crystallization : Final purification via citrate salt formation ensures high purity (>98%) .
    Optimized protocols achieve higher yields by minimizing side reactions through controlled temperature and solvent selection (e.g., acetonitrile or DMF) .

Q. How can researchers characterize the purity and structural conformation of this compound?

Methodological Answer:

  • Chromatography : Use HPLC with UV detection (λmax ~249–296 nm) to assess purity, referencing standards like 4-ANBP (Item No. 20086) .
  • Spectroscopy : Confirm structural integrity via NMR (1H/13C) and FT-IR to identify amine and benzyl group signatures .
  • Crystallography : X-ray diffraction reveals bond lengths (e.g., C–N: 1.45–1.49 Å) and sp³ hybridization at nitrogen atoms, critical for validating stereochemistry .
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., 218.34 g/mol for free base) .

Q. What are the best practices for handling and storing this compound derivatives?

Methodological Answer:

  • Storage : Maintain at –20°C in inert atmospheres (argon or nitrogen) to prevent degradation; stability exceeds 5 years under these conditions .
  • Safety : Use PPE (gloves, lab coats) and fume hoods to avoid inhalation or skin contact. Refer to SDS for hazard mitigation (e.g., P95 respirators for particulate control) .
  • Waste disposal : Avoid drainage systems; neutralize with acidic solutions before incineration .

Advanced Research Questions

Q. How do stereochemical variations in this compound impact its biological activity as a kinase inhibitor?

Methodological Answer: The (3R,4R)-stereoisomer exhibits superior JAK3 inhibition compared to other configurations due to:

  • Conformational fit : The piperidine ring’s envelope or twisted conformation (observed via X-ray) optimizes binding to the kinase ATP pocket .
  • Hydrogen bonding : N–H⋯O interactions (2.8–3.1 Å) stabilize enzyme-inhibitor complexes, as demonstrated in molecular docking studies .
  • Activity assays : IC50 values for (3R,4R)-isomers are 10–100x lower than racemic mixtures in kinase inhibition assays .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

Methodological Answer: Discrepancies in yields (e.g., 70–95%) arise from:

  • Catalyst variability : Palladium source (e.g., Pd/C vs. Pd(OAc)₂) affects hydrogenation efficiency. Replicate experiments with standardized catalysts .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., despropionyl fentanyl analogs) that reduce yield .
  • Process optimization : DOE (Design of Experiments) models can isolate critical factors (temperature, solvent polarity) to improve reproducibility .

Q. What advanced techniques elucidate the conformational dynamics of this compound derivatives?

Methodological Answer:

  • X-ray crystallography : Resolves spiro-pyrrolidine and indoline ring conformations (e.g., dihedral angles of 3.8° between planes) .
  • DFT calculations : Compare computed vs. experimental bond lengths (e.g., C–C: 1.52 Å) to validate electronic structures .
  • Dynamic NMR : Monitor ring puckering and axial/equatorial substituent exchange in solution .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of this compound under varying conditions?

Methodological Answer:

  • Accelerated stability studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light to compare degradation rates with literature .
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life discrepancies (e.g., 5-year stability claims vs. observed hydrolysis at 25°C) .
  • Counter-reference : Cross-validate findings against independent studies (e.g., Cayman Chemical’s 5-year stability data vs. academic reports) .

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